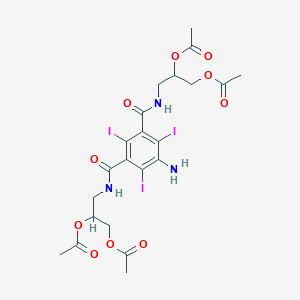

5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide Tetraacetate

描述

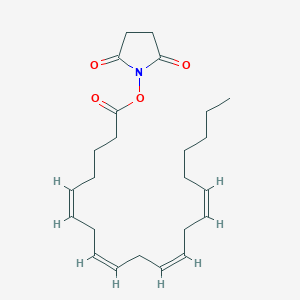

Synthesis Analysis The synthesis involves the preparation of 5-[(2-hydroxyacyl)amino]-2,4,6-triiodo-1,3-benzenedicarboxamides, utilizing conditions that yield good to excellent outcomes. The Smiles rearrangement is a key reaction in synthesizing di- and triiodinated derivatives, showing high yields under optimized conditions (Anelli et al., 1997); (Anelli et al., 2009).

Molecular Structure Analysis The molecular structure of similar compounds involves complex aromatic systems with multiple functional groups, leading to interesting chemical and physical properties. Detailed structural analysis is essential for understanding its behavior and applications (Pillai et al., 1994).

Chemical Reactions and Properties The compound's chemical reactions include interactions with bases and undergoes rearrangements that significantly affect its structure and properties. Specific conditions can lead to various side products, highlighting the compound's reactive nature and complexity (Anelli et al., 1997).

Physical Properties Analysis The solubility of similar compounds in ethanol + water mixtures has been studied, providing insights into its behavior in different solvents. Such information is crucial for its application in various fields (Zhang et al., 2010).

性质

IUPAC Name |

[2-acetyloxy-3-[[3-amino-5-(2,3-diacetyloxypropylcarbamoyl)-2,4,6-triiodobenzoyl]amino]propyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26I3N3O10/c1-9(29)35-7-13(37-11(3)31)5-27-21(33)15-17(23)16(19(25)20(26)18(15)24)22(34)28-6-14(38-12(4)32)8-36-10(2)30/h13-14H,5-8,26H2,1-4H3,(H,27,33)(H,28,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUOZUDQONPJGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

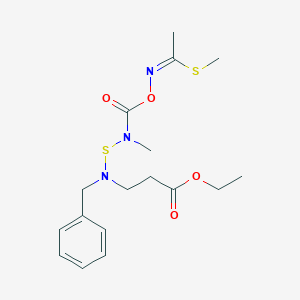

CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)NCC(COC(=O)C)OC(=O)C)I)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26I3N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

873.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide Tetraacetate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] 4-methylbenzenesulfonate](/img/structure/B33285.png)

![Hexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B33302.png)